![molecular formula C14H21N3O8S2 B14011448 {[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate CAS No. 22964-42-7](/img/structure/B14011448.png)
{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a nitroso group, and a diethane-2,1-diyl dimethanesulfonate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the acetylation of an amino group, followed by the introduction of a nitroso group through nitration and subsequent reduction. The final step involves the formation of the diethane-2,1-diyl dimethanesulfonate moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted compounds with varying functional groups. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites, inhibiting enzymatic activity, or modulating receptor functions. The pathways involved in its action include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Acetylamino)-4-nitrophenyl]imino}diethane-2,1-diyl dimethanesulfonate
- {[3-(Amino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate
- {[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl disulfate
Uniqueness
{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
22964-42-7 |
|---|---|
Molecular Formula |
C14H21N3O8S2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[3-acetamido-N-(2-methylsulfonyloxyethyl)-4-nitrosoanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21N3O8S2/c1-11(18)15-14-10-12(4-5-13(14)16-19)17(6-8-24-26(2,20)21)7-9-25-27(3,22)23/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
InChI Key |
CYOBZKAYXWZEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




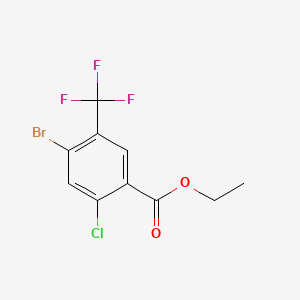
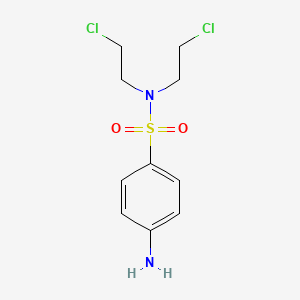
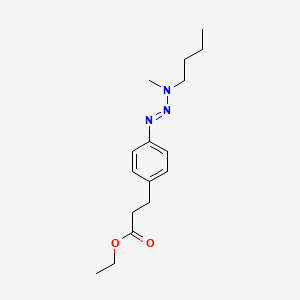
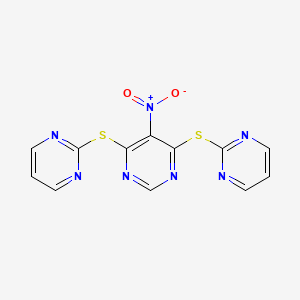
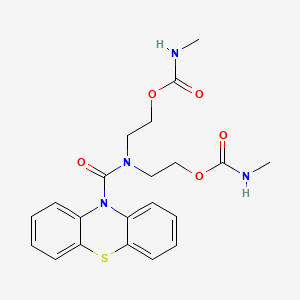
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
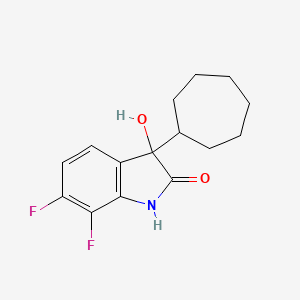
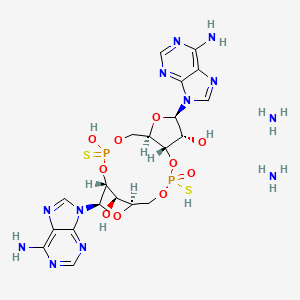


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
